4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-(3-methoxybenzyl)-1,2-thiazole-3-carboxamide
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Overview
Description
4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a thiazole ring, a piperazine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetophenone or cyclohexanone with thiourea in the presence of iodine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halogenated precursor.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using carbodiimide-based coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Research: The compound serves as a model molecule for studying complex organic reactions and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
Uniqueness
4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide is unique due to its combination of a thiazole ring, piperazine moiety, and fluorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24FN5O3S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C23H24FN5O3S/c1-32-16-6-4-5-15(13-16)14-26-22(30)20-19(25)21(33-27-20)23(31)29-11-9-28(10-12-29)18-8-3-2-7-17(18)24/h2-8,13H,9-12,14,25H2,1H3,(H,26,30) |
InChI Key |
NFVIUBLZERFRML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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